

# Application Notes and Protocols for PR-104 Administration in Preclinical Cancer Models

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## Compound of Interest

Compound Name: Anticancer agent 104

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This document provides detailed application notes and protocols for the administration of the hypoxia-activated prodrug, PR-104, in preclinical cancer models. PR-104 is a water-soluble phosphate ester pre-prodrug that is systemically converted to the active dinitrobenzamide mustard, PR-104A.[1][2] This agent demonstrates significant antitumor activity in various preclinical cancer models, both as a monotherapy and in combination with other cancer therapies.[3][4]

## Mechanism of Action

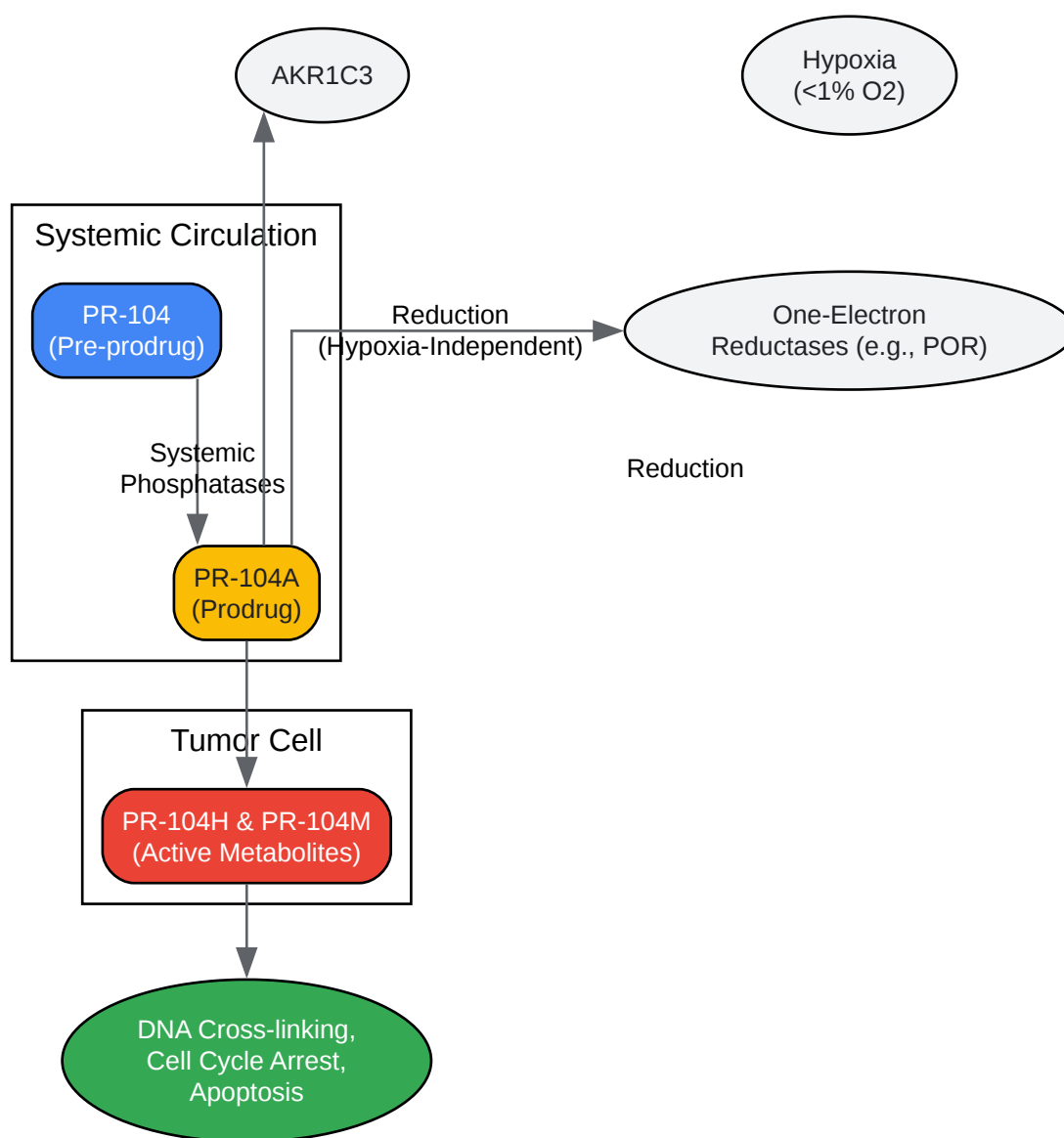
PR-104's therapeutic effect is primarily driven by its selective activation within the hypoxic microenvironment of solid tumors.[3] Upon administration, PR-104 is rapidly hydrolyzed by systemic phosphatases to its more lipophilic alcohol form, PR-104A.

There are two primary pathways for the activation of PR-104A to its cytotoxic metabolites, the hydroxylamine PR-104H and the amine PR-104M, which induce DNA cross-linking and subsequent cell death:

- **Hypoxia-Dependent Activation:** In the low-oxygen conditions characteristic of solid tumors, PR-104A is reduced by one-electron reductases, such as cytochrome P450 oxidoreductase (POR), to its active forms. This process is inhibited by the presence of molecular oxygen, thus sparing healthy, well-oxygenated tissues.

- **AKR1C3-Dependent Activation:** PR-104A can also be activated independently of hypoxia through a two-electron reduction catalyzed by the enzyme aldo-keto reductase 1C3 (AKR1C3). This is a significant consideration for tumors with high AKR1C3 expression, even in normoxic regions.

The active metabolites, PR-104H and PR-104M, are potent DNA cross-linking agents that cause cell cycle arrest and apoptosis.



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**Caption:** PR-104 activation pathway.

## Data Presentation: Preclinical Efficacy of PR-104

The following tables summarize the quantitative data from various preclinical studies involving PR-104 administration.

Table 1: In Vivo Efficacy of PR-104 Monotherapy in Xenograft Models

Tumor Model	Mouse Strain	PR-104 Dose and Schedule	Outcome	Reference
HepG2 (Hepatocellular Carcinoma)	NOD/SCID	Not specified	Significant tumor growth inhibition	
Hep3B (Hepatocellular Carcinoma)	NOD/SCID	Not specified	Significant tumor growth inhibition	
HT29, SiHa, H460 (Various Solid Tumors)	Not specified	75% or 100% of MTD	Greater killing of hypoxic and aerobic cells compared to tirapazamine	
Panc-01 (Pancreatic)	Not specified	Not specified	Single-agent activity	
22RV1 (Prostate)	Not specified	Not specified	Single-agent activity	
Various Solid Tumors (21/34 models)	Not specified	550 mg/kg, weekly x 6 (MTD)	Objective responses	
Acute Lymphoblastic Leukemia (7/7 models)	Not specified	550 mg/kg, weekly x 6 (MTD)	Maintained complete responses	

Table 2: In Vivo Efficacy of PR-104 in Combination Therapy

Tumor Model	Combination Agent	PR-104 Dose	Outcome	Reference
All 4 HCC xenograft models (HepG2, PLC/PRF/5, SNU-398, Hep3B)	Sorafenib	Not specified	Significantly active	
Panc-01 (Pancreatic)	Gemcitabine	Not specified	Greater than additive antitumor activity	
22RV1 (Prostate)	Docetaxel	Not specified	Greater than additive antitumor activity	
Advanced Solid Tumors	Docetaxel (60-75 mg/m <sup>2</sup> ) + G-CSF	770 mg/m <sup>2</sup>	Recommended Phase II dose	
Advanced Solid Tumors	Gemcitabine (800 mg/m <sup>2</sup> )	140 mg/m <sup>2</sup>	Dose-limiting thrombocytopenia	

Table 3: Preclinical Pharmacokinetics of PR-104 and Metabolites

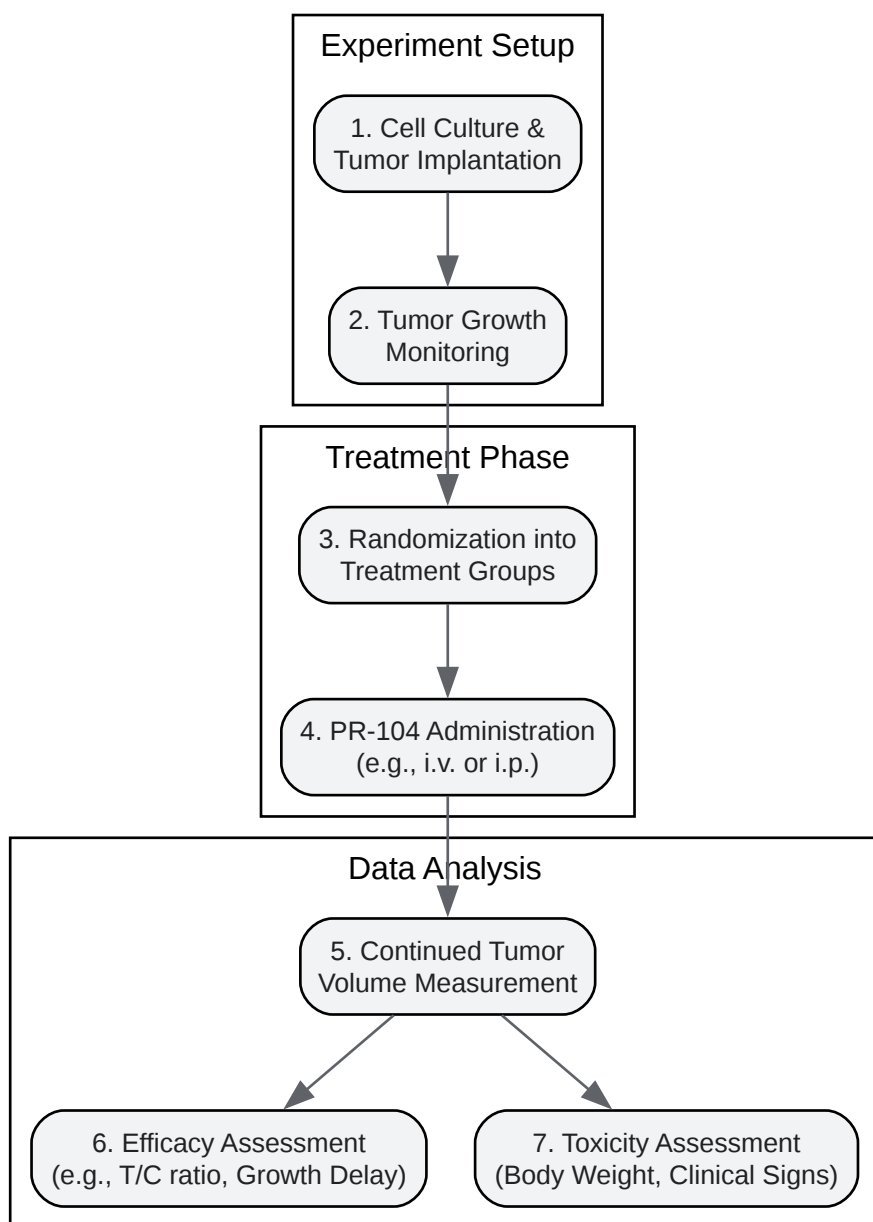
Species	PR-104 Administration	Key Findings	Reference
Mice	Single intravenous dose	Rapid and quantitative excretion (46% urine, 50% feces)	
Mice, Rats, Dogs, Humans	Intravenous dosing	Species differences in PR-104A O-glucuronidation; faster clearance in dogs and humans than rodents	
CD-1 nude mice with SiHa tumors	326 mg/kg, single i.v. dose	PR-104A concentrations similar in most tissues, lowest in the brain. Reduced metabolites detectable in all normal tissues, highest in liver.	

## Experimental Protocols

The following are detailed methodologies for key experiments involving PR-104 administration in preclinical cancer models.

### Protocol 1: Evaluation of PR-104 Monotherapy in a Subcutaneous Xenograft Model

This protocol outlines a typical workflow for assessing the efficacy of PR-104 as a single agent in a solid tumor xenograft model.



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**Caption:** General experimental workflow.

1. Materials:

- PR-104 (lyophilized powder)
- Vehicle (e.g., 5% dextrose in water)

- Human cancer cell line of interest
- Immunocompromised mice (e.g., NOD/SCID, NIH-III nude)
- Cell culture medium and supplements
- Matrigel (optional)
- Calipers
- Syringes and needles for injection

## 2. Procedure:

- Tumor Cell Implantation:
  - Culture human tumor cells to 80-90% confluency.
  - Harvest and resuspend cells in sterile PBS or culture medium, potentially mixed with Matrigel to enhance tumor take rate.
  - Inject a specified number of cells (e.g.,  $5 \times 10^6$  to  $7.5 \times 10^6$ ) subcutaneously into the flank of each mouse.
- Tumor Growth Monitoring:
  - Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
  - Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula:  $(\text{Length} \times \text{Width}^2)/2$ .
- Randomization and Treatment:
  - When tumors reach the desired size, randomize mice into treatment and control groups.
  - Reconstitute PR-104 in the appropriate vehicle immediately before use.
  - Administer PR-104 via the desired route (intraperitoneal or intravenous) at the specified dose and schedule. The control group should receive the vehicle alone.

- Efficacy and Toxicity Assessment:
  - Continue to monitor tumor volume and body weight throughout the study.
  - Efficacy can be determined by comparing tumor growth in the treated versus control groups (e.g., tumor growth inhibition, tumor growth delay).
  - Toxicity is assessed by monitoring body weight loss, clinical signs of distress, and, if necessary, through hematological analysis.

## Protocol 2: Assessment of Hypoxia in Xenograft Tumors

To correlate PR-104 efficacy with tumor hypoxia, the extent of hypoxia can be assessed using markers like pimonidazole.

### 1. Materials:

- Pimonidazole hydrochloride
- Hypoxia-specific primary antibody (e.g., anti-pimonidazole)
- Secondary antibody conjugated to a detectable label (e.g., HRP)
- DAB substrate kit
- Hematoxylin for counterstaining
- Microscope and imaging software

### 2. Procedure:

- Pimonidazole Administration:
  - Inject mice with pimonidazole (e.g., 60 mg/kg, i.p.) approximately 60-90 minutes before tumor excision.
- Tumor Excision and Processing:
  - Euthanize mice and excise tumors.



- Fix tumors in 10% neutral buffered formalin and embed in paraffin.
- Immunohistochemistry:
  - Cut paraffin-embedded tumor sections (e.g., 4  $\mu$ m).
  - Deparaffinize and rehydrate the sections.
  - Perform antigen retrieval.
  - Incubate sections with the primary anti-pimonidazole antibody.
  - Incubate with the secondary antibody.
  - Develop the signal using a DAB substrate kit.
  - Counterstain with hematoxylin.
- Analysis:
  - Capture images of the stained tumor sections.
  - Quantify the hypoxic fraction by calculating the ratio of the pimonidazole-positive area to the total viable tumor area.

## Concluding Remarks

PR-104 is a promising hypoxia-activated prodrug with demonstrated preclinical efficacy across a range of cancer models. The protocols and data presented here provide a foundation for researchers to design and execute preclinical studies to further evaluate the therapeutic potential of PR-104. Careful consideration of the tumor model's hypoxic status and AKR1C3 expression level will be crucial in interpreting the outcomes of such studies. The observed dose-limiting myelotoxicity in clinical trials, which was not as pronounced in murine models, highlights the importance of species differences in metabolism and toxicology, a critical factor for translational research.

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